molecular formula C16H26N4O3S B3027685 tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353989-90-8

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3027685
CAS No.: 1353989-90-8
M. Wt: 354.5
InChI Key: BUJYIOUNPVQVCF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate is a complex organic compound that features a tert-butyl group, an ethoxy group, a methylthio group, and a pyrimidine ring

Preparation Methods

The synthesis of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidine ring: This can be achieved through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of the ethoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions.

    Formation of the piperazine ring: This step involves the cyclization of a suitable diamine precursor.

    Attachment of the tert-butyl group: This is typically done through a tert-butylation reaction using tert-butyl chloride in the presence of a base.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using a suitable catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrimidine derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate include other pyrimidine derivatives with different substituents. These compounds may have similar structural features but differ in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity.

Some similar compounds include:

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share the piperazine and tert-butyl moieties but differ in the nature of the substituents on the pyrimidine ring.

Properties

IUPAC Name

tert-butyl 4-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3S/c1-6-22-13-11-12(17-14(18-13)24-5)19-7-9-20(10-8-19)15(21)23-16(2,3)4/h11H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJYIOUNPVQVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701116582
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353989-90-8
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353989-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[6-ethoxy-2-(methylthio)-4-pyrimidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701116582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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